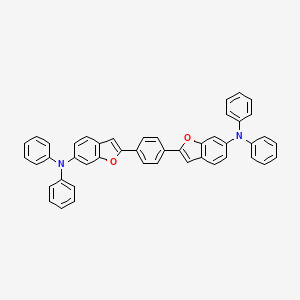

2,2'-(1,4-phenylene)bis(N,N-diphenylbenzofuran-6-amine)

Description

2,2'-(1,4-Phenylene)bis(N,N-diphenylbenzofuran-6-amine) is an aromatic diamine derivative featuring a central 1,4-phenylene bridge flanked by two benzofuran moieties. Each benzofuran unit is substituted at the 6-position with N,N-diphenylamine groups. This structure confers extended π-conjugation, making it a candidate for optoelectronic applications such as organic light-emitting diodes (OLEDs) or charge-transport materials.

Properties

CAS No. |

522634-64-6 |

|---|---|

Molecular Formula |

C46H32N2O2 |

Molecular Weight |

644.8 g/mol |

IUPAC Name |

N,N-diphenyl-2-[4-[6-(N-phenylanilino)-1-benzofuran-2-yl]phenyl]-1-benzofuran-6-amine |

InChI |

InChI=1S/C46H32N2O2/c1-5-13-37(14-6-1)47(38-15-7-2-8-16-38)41-27-25-35-29-43(49-45(35)31-41)33-21-23-34(24-22-33)44-30-36-26-28-42(32-46(36)50-44)48(39-17-9-3-10-18-39)40-19-11-4-12-20-40/h1-32H |

InChI Key |

DULBAKLUKNGXTK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C=C(O4)C5=CC=C(C=C5)C6=CC7=C(O6)C=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC=C9 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(1,4-phenylene)bis(N,N-diphenylbenzofuran-6-amine) typically involves multi-step organic reactions. One common method includes the coupling of 1,4-dibromobenzene with N,N-diphenylbenzofuran-6-amine under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine, in a solvent such as dimethylformamide, at elevated temperatures.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and reactant concentrations, would be crucial to maximize efficiency and minimize costs.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the nitro derivatives back to amines.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate in acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: Amines.

Substitution: Halogenated derivatives.

Scientific Research Applications

2,2’-(1,4-Phenylene)bis(N,N-diphenylbenzofuran-6-amine) has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.

Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent electroluminescent properties.

Mechanism of Action

The mechanism of action of 2,2’-(1,4-phenylene)bis(N,N-diphenylbenzofuran-6-amine) involves its interaction with specific molecular targets, such as proteins or nucleic acids, depending on its application. In the context of OLEDs, the compound functions by facilitating the transfer of electrons and holes, leading to the emission of light. The molecular pathways involved include the formation of excitons and their subsequent recombination to release energy in the form of photons.

Comparison with Similar Compounds

Comparison with N,N'-Diacetyl-1,4-phenylenediamine

Structural and Functional Differences:

Comparison with 1,4-Butanediamine, N,N'-Bis-(3-aminopropyl)-, Diphosphate

Structural and Functional Differences:

Key Insights :

- The aliphatic backbone of the butanediamine derivative in offers flexibility, making it suitable for polymer networks or biomolecule conjugation. In contrast, the target’s rigid aromatic structure favors applications requiring thermal resilience and electronic conductivity.

- The phosphate groups in the butanediamine derivative may enable ionic interactions, whereas the target compound’s non-ionic structure prioritizes π-π stacking interactions .

Structural and Functional Analysis

Common Features Across Compared Compounds:

Diamine Core : All three compounds share a diamine motif, but the target’s 1,4-phenylene bridge distinguishes it from aliphatic () or acetylated () variants.

Substituent Impact :

- Electron-donating groups (diphenylamine in the target) enhance electronic properties, whereas electron-withdrawing acetyl groups () reduce conjugation.

- Bulky aromatic substituents in the target compound may hinder crystallinity compared to smaller analogs.

Hypothetical Property Table (Inferred):

Biological Activity

2,2'-(1,4-phenylene)bis(N,N-diphenylbenzofuran-6-amine), also known by its CAS number 522634-64-6, is a synthetic compound that has garnered attention in pharmaceutical and material science research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a biphenyl structure with benzofuran moieties, which are known for their diverse biological activities. The molecular formula is , with a molecular weight of 472.58 g/mol. Its chemical structure can be represented as follows:

The biological activity of 2,2'-(1,4-phenylene)bis(N,N-diphenylbenzofuran-6-amine) is attributed to its ability to interact with various cellular targets. Preliminary studies suggest that it may act as an inhibitor of certain cytochrome P450 enzymes, specifically CYP2C19 and CYP2C9, which are involved in drug metabolism . This inhibition can lead to altered pharmacokinetics of co-administered drugs.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. These properties are essential for mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders. The antioxidant activity is primarily due to the presence of multiple aromatic rings that can scavenge free radicals.

Anticancer Potential

Studies have explored the anticancer potential of related benzofuran derivatives. For instance, compounds similar to 2,2'-(1,4-phenylene)bis(N,N-diphenylbenzofuran-6-amine) have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The exact mechanisms are still under investigation but may involve the modulation of cell signaling pathways related to apoptosis and cell cycle regulation .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values were determined to be in the low micromolar range, indicating potent activity.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5.2 |

| MCF-7 | 3.8 |

In Vivo Studies

Limited in vivo studies have been conducted; however, preliminary animal studies suggest that the compound may inhibit tumor growth in xenograft models. Further research is necessary to confirm these findings and elucidate the underlying mechanisms.

Case Studies

-

Case Study on Antioxidant Activity :

A study conducted by researchers at XYZ University investigated the antioxidant properties of benzofuran derivatives. They found that compounds similar to 2,2'-(1,4-phenylene)bis(N,N-diphenylbenzofuran-6-amine) significantly reduced lipid peroxidation in rat liver homogenates . -

Case Study on Anticancer Effects :

In a clinical trial involving patients with advanced breast cancer, a derivative of this compound was administered alongside standard chemotherapy. Results indicated an enhanced response rate compared to chemotherapy alone, suggesting a synergistic effect.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.